methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-imidazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-imidazol-1-yl)acetate is a synthetic organic compound that belongs to the class of imidazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-imidazol-1-yl)acetate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be formed through cyclization reactions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction using a brominated aromatic compound.
Attachment of the Pyrrolidinyl Moiety: The pyrrolidinyl group can be attached through nucleophilic substitution or addition reactions.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions can occur at the carbonyl group or the imidazole ring.
Substitution: The bromophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, imidazole derivatives are often studied for their enzyme inhibition properties. This compound could potentially be used to investigate the inhibition of specific enzymes or receptors.
Medicine
Medicinally, compounds with similar structures have been explored for their antimicrobial, antifungal, and anticancer activities. This compound might be evaluated for similar therapeutic potentials.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.
Mechanism of Action
The mechanism of action of methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-imidazol-1-yl)acetate would depend on its specific biological target. Generally, imidazole derivatives interact with enzymes or receptors, inhibiting their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrrolidinyl moiety could improve solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(5-phenyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-imidazol-1-yl)acetate: Lacks the bromine atom, potentially altering its reactivity and biological activity.
Methyl 2-(5-(4-chlorophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-imidazol-1-yl)acetate: Contains a chlorine atom instead of bromine, which may affect its chemical properties and interactions.
Uniqueness
The presence of the bromophenyl group in methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-imidazol-1-yl)acetate makes it unique compared to its analogs. Bromine atoms can significantly influence the compound’s electronic properties, reactivity, and biological interactions, potentially leading to enhanced activity or selectivity in various applications.
Properties
IUPAC Name |
methyl 2-[5-(4-bromophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O3S/c1-25-17(24)11-22-15(13-4-6-14(19)7-5-13)10-20-18(22)26-12-16(23)21-8-2-3-9-21/h4-7,10H,2-3,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGAQRATXZHONV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=CN=C1SCC(=O)N2CCCC2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.